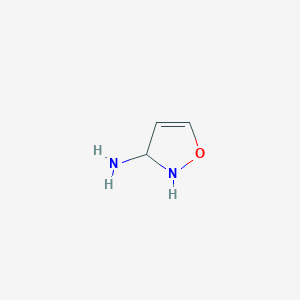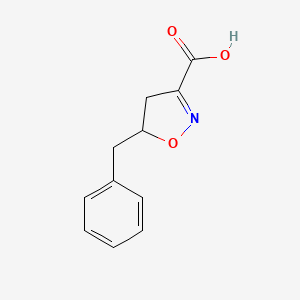
2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran is an organic compound with the molecular formula C13H16O3 This compound is characterized by its furan ring structure, which is substituted with methoxy, methyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted furan derivatives .
Applications De Recherche Scientifique
2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.
Industry: Used in the synthesis of materials with specific properties, such as polymers or resins.
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran involves its interaction with molecular targets through its functional groups. The methoxy and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,3-Dimethoxy-5-methyl-p-benzoquinone: A derivative of benzoquinone with similar methoxy and methyl substituents.
2,5-Dimethoxy-2,5-dihydrofuran: Another furan derivative with methoxy groups, but differing in the position and number of substituents.
Uniqueness: The presence of both methoxy and phenyl groups on the furan ring differentiates it from other similar compounds and contributes to its versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
106180-81-8 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
2,2-dimethoxy-5-methyl-3-phenyl-3H-furan |
InChI |
InChI=1S/C13H16O3/c1-10-9-12(11-7-5-4-6-8-11)13(14-2,15-3)16-10/h4-9,12H,1-3H3 |
Clé InChI |
MRCUSWNRSRTAQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C(O1)(OC)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)





![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)




![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)
![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)

